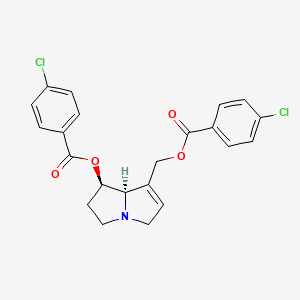
Benzoic acid, 4-chloro-, 7-(((4-chlorobenzoyl)oxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-chloro-, 7-(((4-chlorobenzoyl)oxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with chlorine atoms and a pyrrolizine ring system. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-chloro-, 7-(((4-chlorobenzoyl)oxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)- typically involves multiple steps, starting from readily available starting materials. The process often includes:
Chlorination: Introduction of chlorine atoms into the benzoic acid structure.
Esterification: Formation of the ester linkage between the benzoic acid derivative and the pyrrolizine ring.
Cyclization: Formation of the pyrrolizine ring system through intramolecular reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
化学反应分析
Types of Reactions
Benzoic acid, 4-chloro-, 7-(((4-chlorobenzoyl)oxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)- undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, often using reagents like potassium permanganate.
Reduction: Reduction of the ester or ketone groups using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Benzoic acid, 4-chloro-, 7-(((4-chlorobenzoyl)oxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)- has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of chlorine atoms and the ester linkage may influence its binding affinity and reactivity with enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid structures but different substituents.
Pyrrolizine derivatives: Compounds with variations in the pyrrolizine ring system.
Uniqueness
The unique combination of benzoic acid and pyrrolizine moieties, along with the specific substitution pattern, distinguishes this compound from other similar compounds
属性
CAS 编号 |
39818-11-6 |
|---|---|
分子式 |
C22H19Cl2NO4 |
分子量 |
432.3 g/mol |
IUPAC 名称 |
[(7R,8R)-7-(4-chlorobenzoyl)oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C22H19Cl2NO4/c23-17-5-1-14(2-6-17)21(26)28-13-16-9-11-25-12-10-19(20(16)25)29-22(27)15-3-7-18(24)8-4-15/h1-9,19-20H,10-13H2/t19-,20-/m1/s1 |
InChI 键 |
UVQGGWXPRUXXSY-WOJBJXKFSA-N |
手性 SMILES |
C1CN2CC=C([C@@H]2[C@@H]1OC(=O)C3=CC=C(C=C3)Cl)COC(=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1CN2CC=C(C2C1OC(=O)C3=CC=C(C=C3)Cl)COC(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate](/img/structure/B14678211.png)
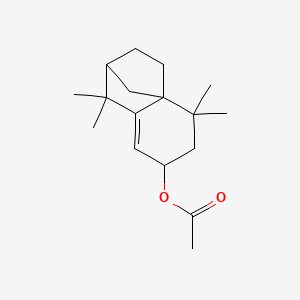
![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)
![Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14678231.png)
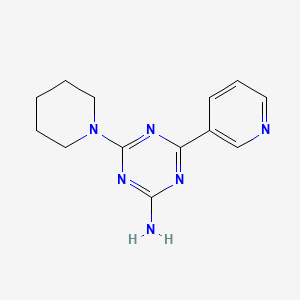
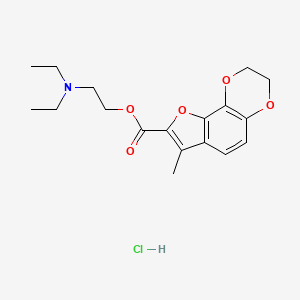
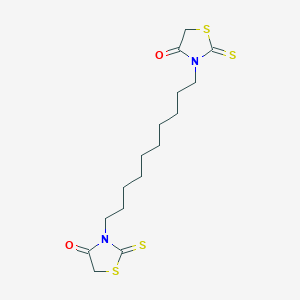
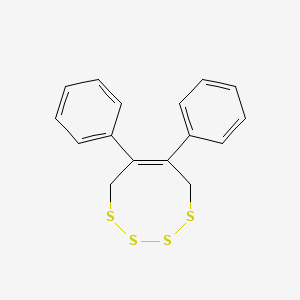
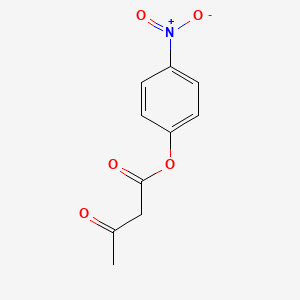
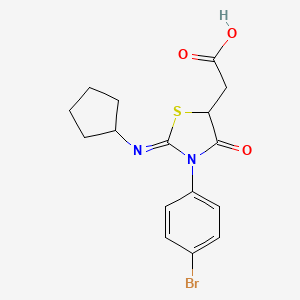

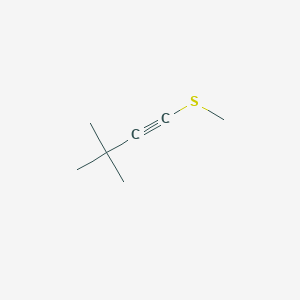

![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)
